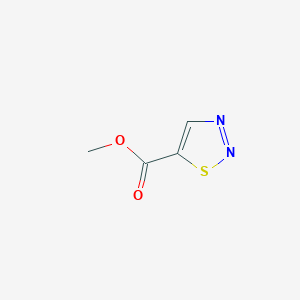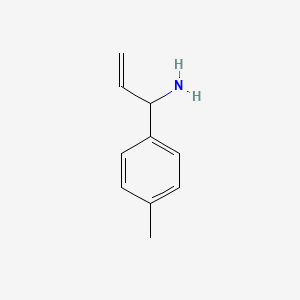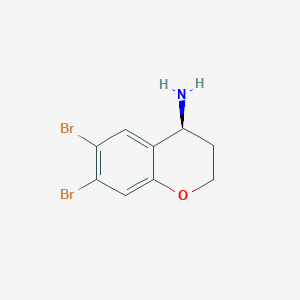
5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a bromine atom at the 5-position, a trifluoroethyl group at the 6-position, and an amine group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the introduction of the bromine and trifluoroethyl groups onto the pyridine ring through a series of chemical reactions. One common method involves the bromination of a pyridine derivative followed by the introduction of the trifluoroethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the reaction conditions for maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group enhances the compound’s ability to interact with biological targets, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.
6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: Contains additional functional groups that alter its chemical properties.
5-Bromo-6-(trifluoromethyl)pyridin-2-amine: Similar but with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness
5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the specific combination of the bromine, trifluoroethyl, and amine groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H6BrF3N2 |
|---|---|
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
5-bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-6(12)13-5(4)3-7(9,10)11/h1-2H,3H2,(H2,12,13) |
Clave InChI |
PYGGTSKTQNZTBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)CC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10-dodecyl-5,15-dihexyl-6,14-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,7,13,17-tetrathia-10-azapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene](/img/structure/B15234136.png)

![Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B15234140.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)

![Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15234163.png)

![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)

